

# LUF5831 (CAS Number: 333963-57-8): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	LUF5831	
Cat. No.:	B15569573	Get Quote

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#### **Abstract**

**LUF5831** is a synthetic, non-adenosine compound identified as a partial agonist for the adenosine A1 receptor. With a CAS number of 333963-57-8, this small molecule has been a subject of pharmacological interest due to its distinct interaction with the A1 receptor compared to traditional adenosine-based agonists. This technical guide provides a comprehensive overview of **LUF5831**, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to support further research and drug development efforts centered on this compound and the adenosine A1 receptor.

#### **Core Compound Information**



Property	Value	Reference
Compound Name	LUF5831	[1][2][3]
CAS Number	333963-57-8	[1][2][3]
Compound Class	Synthetic Organic	[2]
Mechanism of Action	Partial Agonist of the Adenosine A1 Receptor	[4]
Chemical Formula	C15H12N4O2S	[1]
Molecular Weight	312.35 g/mol	[1]

## **Pharmacological Data**

The primary pharmacological activity of **LUF5831** is its interaction with the human adenosine A1 receptor. The following tables summarize the key quantitative data from published studies.

Table 2.1: Binding Affinity of LUF5831 at the Human

Adenosine A1 Receptor

Receptor Type	- Ligand	Ki (nM)
Wild-Type (wt)	LUF5831	18
Mutant (T277A)	LUF5831	122 ± 22

Data from Heitman et al., 2006.[4]

Table 2.2: Functional Activity of LUF5831 in a cAMP

**Assav** 

Compound	Maximal Inhibition of Forskolin-Induced cAMP Production
LUF5831	37 ± 1%
CPA (full agonist)	66 ± 5%



Data from Heitman et al., 2006.[4]

## **Mechanism of Action and Signaling Pathway**

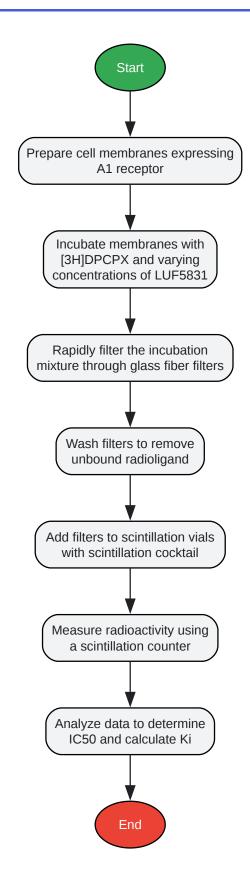
**LUF5831** acts as a partial agonist at the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[2][5] Upon activation by an agonist like **LUF5831**, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The partial agonism of **LUF5831** means it does not elicit the maximal possible response from the receptor, as demonstrated by its submaximal inhibition of cAMP production compared to the full agonist CPA.[4]

### **Adenosine A1 Receptor Signaling Pathway**









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